Benzyl 3-amino-6,6-dimethyl-4,6-dihydropyrrolo[3,4-c]pyrazole-5(1H)-carboxylate is a complex organic compound belonging to the class of pyrrolo[3,4-c]pyrazoles. These compounds are characterized by their unique bicyclic structure which incorporates both a pyrazole and a pyrrole moiety. This compound has garnered attention for its potential biological activities and applications in medicinal chemistry.
The compound can be synthesized through various chemical methodologies, typically involving multi-step synthetic routes that integrate different reagents and conditions to achieve the desired product. It is often derived from precursors that undergo cycloaddition reactions and other transformations.
Benzyl 3-amino-6,6-dimethyl-4,6-dihydropyrrolo[3,4-c]pyrazole-5(1H)-carboxylate can be classified as:
The synthesis of Benzyl 3-amino-6,6-dimethyl-4,6-dihydropyrrolo[3,4-c]pyrazole-5(1H)-carboxylate typically involves several key steps:
The reaction conditions are crucial for optimizing yield and purity. Parameters such as solvent choice, temperature, and reaction time must be carefully controlled. For instance, using dry solvents and maintaining an inert atmosphere can significantly enhance reaction efficiency.
The molecular structure of Benzyl 3-amino-6,6-dimethyl-4,6-dihydropyrrolo[3,4-c]pyrazole-5(1H)-carboxylate can be represented by the following data:
Property | Data |
---|---|
Molecular Formula | C15H17N3O2 |
Molecular Weight | 271.31 g/mol |
IUPAC Name | Benzyl 3-amino-6,6-dimethyl-4,6-dihydropyrrolo[3,4-c]pyrazole-5(1H)-carboxylate |
InChI Key | QLMRVYJZDXMENS-UHFFFAOYSA-N |
Canonical SMILES | CCC1C2=C(CN1C(=O)OCC3=CC=CC=C3)C=NN2 |
The structure features a bicyclic arrangement with distinct functional groups that contribute to its chemical properties.
Benzyl 3-amino-6,6-dimethyl-4,6-dihydropyrrolo[3,4-c]pyrazole-5(1H)-carboxylate can participate in various chemical reactions:
For oxidation reactions:
For reduction reactions:
For substitution reactions:
The mechanism of action for Benzyl 3-amino-6,6-dimethyl-4,6-dihydropyrrolo[3,4-c]pyrazole-5(1H)-carboxylate involves its interaction with specific biological targets:
Benzyl 3-amino-6,6-dimethyl-4,6-dihydropyrrolo[3,4-c]pyrazole-5(1H)-carboxylate is expected to exhibit:
Key chemical properties include:
Benzyl 3-amino-6,6-dimethyl-4,6-dihydropyrrolo[3,4-c]pyrazole-5(1H)-carboxylate has potential applications in:
This compound exemplifies the intricate relationship between molecular structure and biological activity, making it a subject of interest in ongoing research within organic chemistry and pharmacology.
CAS No.: 4430-97-1
CAS No.: 1910-41-4
CAS No.:
CAS No.: 91698-30-5
CAS No.: 387825-07-2